molecular formula C9H15NO B6341800 Butyl(furan-3-ylmethyl)amine CAS No. 741698-86-2

Butyl(furan-3-ylmethyl)amine

Cat. No. B6341800
M. Wt: 153.22 g/mol
InChI Key: BURNHSDLPJIFID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, in general, can involve various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, and more . Spectroscopy of amines can also provide valuable information in determining the structure of an unknown amine .


Molecular Structure Analysis

Amines, including Butyl(furan-3-ylmethyl)amine, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . The nitrogen rule of mass spectrometry can be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .


Chemical Reactions Analysis

Amines can act as weak organic bases . They can react with acids to form salts soluble in water . The reaction of amines with water can form substituted ammonium ions and hydroxide ions .


Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases . They can engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water .

Scientific Research Applications

Synthesis and Biological Activities

Butyl(furan-3-ylmethyl)amine, a compound featuring a furan moiety linked to an amine through a butyl spacer, has seen its application explored in various domains of chemical synthesis and biological research. For instance, derivatives synthesized from the reaction of primary amines with specific furanone compounds have been tested for antinociceptive (pain-relieving) and antimicrobial activities. This research highlights the compound's potential in the development of new therapeutic agents with specific biological activities (Siutkina et al., 2019).

Antimicrobial and Anticancer Properties

The structural modification of butyl(furan-3-ylmethyl)amine derivatives has led to the discovery of compounds with significant antimicrobial and anticancer properties. For example, the synthetic transition from thiourea-based compounds to tetrazole derivatives resulted in new N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. These derivatives exhibited noteworthy antibacterial and antimycobacterial activities, alongside noncytotoxic behavior against normal cell lines, marking them as promising candidates for drug development (Szulczyk et al., 2021).

Catalytic Activity Enhancement

Furthermore, the incorporation of butyl(furan-3-ylmethyl)amine into catalytic systems has shown to enhance the catalytic activity in copper-catalyzed coupling reactions. The presence of furan-2-ylmethyl groups in ligands has been found to significantly improve the efficiency of N-arylation of anilines and secondary amines, showcasing the utility of such compounds in facilitating complex chemical transformations (Bhunia et al., 2017).

Advanced Materials Development

In the field of materials science, butyl(furan-3-ylmethyl)amine derivatives have been employed in the synthesis of linear polyurethane bearing pendant furan groups. These materials have shown excellent thermal reversibility and healing properties, indicative of their potential application in the development of self-healing polymers and advanced composite materials (Du et al., 2014).

Future Directions

The efficient synthesis of bio-based amines from biomass-based furan compounds and their derivatives over heterogeneous catalysts is a future research direction . The conversion of furfural into bio-chemicals through chemo- and bio-catalysis is also a future trend .

properties

IUPAC Name

N-(furan-3-ylmethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6,8,10H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURNHSDLPJIFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl(furan-3-ylmethyl)amine

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